2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
CAS No.: 878055-83-5
Cat. No.: VC5201891
Molecular Formula: C24H29N3O4S
Molecular Weight: 455.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878055-83-5 |
|---|---|
| Molecular Formula | C24H29N3O4S |
| Molecular Weight | 455.57 |
| IUPAC Name | 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-11-7-8-13-21(19)27)32(30,31)16-23(28)25-20-12-9-10-17(3)18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
| Standard InChI Key | BTXIQDDBKQICKX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3C)C |
Introduction
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its structure. Assuming the formula is C25H32N4O4S, the molecular weight would be approximately 484.59 g/mol.
Components and Their Functions
-
Indole Ring: A heterocyclic aromatic compound known for its stability and presence in many biologically active molecules.
-
Sulfonyl Group: Often involved in drug design due to its ability to enhance solubility and bioavailability.
-
2,3-Dimethylphenyl Moiety: Common in pharmaceuticals for its ability to modulate biological activity.
-
N,N-Diethylacetamide: Typically used as a solvent or intermediate in organic synthesis.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, introduction of the sulfonyl group, and attachment of the amide moiety. Specific synthesis routes are not detailed in the available literature.
Potential Applications
Given its complex structure, this compound could have applications in medicinal chemistry, particularly in areas such as:
-
Pharmaceuticals: Its components suggest potential biological activity, possibly as an inhibitor or modulator of specific enzymes or receptors.
-
Biological Research: As a tool compound for studying cellular processes or as a probe in biochemical assays.
Research Findings
While specific research findings on this exact compound are not available, similar compounds have shown promise in various biological activities:
-
Antitumor Activity: Compounds with sulfonyl and indole moieties have been explored for their anticancer properties.
-
Anti-inflammatory Properties: The presence of aromatic rings and amide linkages can contribute to anti-inflammatory effects.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Mefenamic Acid | C15H15NO2 | 241.29 | Anti-inflammatory |
| N-(6-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | C24H24N6O2S2 | 460.6 | Antitumor, Anti-inflammatory |
| 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid | C13H17NO7S | 331.34 | Pharmaceutical Intermediate |
This table highlights the diversity of compounds with similar structural elements and their potential applications in medicine and research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume